molecular formula C11H13NO4 B2934106 N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide CAS No. 75452-87-8

N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide

Cat. No.: B2934106
CAS No.: 75452-87-8
M. Wt: 223.228
InChI Key: XSUCJJYUYGUNRC-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide is an organic compound with a unique chemical structure It is characterized by the presence of an acetyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide typically involves the acetylation of 2-hydroxy-4-methoxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated under reflux conditions to facilitate the acetylation process. After completion, the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. The acetyl group may also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(2-hydroxy-4-methoxyphenyl)acetamide
  • N-(3-amino-4-methoxyphenyl)acetamide

Uniqueness

N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and methoxy groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-acetyl-2-hydroxy-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6(13)10-9(16-3)5-4-8(11(10)15)12-7(2)14/h4-5,15H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUCJJYUYGUNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Amino-2-hydroxy-6-methoxy-phenyl)ethanone (12.9 g) was added to a mixture of acetic acid (3 mls) and water (20 mls) and heated to 60° C. Acetic anhydride (9.5 mls) was then added and the whole heated on a steam bath for thirty minutes. The reaction mixture was poured into water and extracted into ether, which was dried using magnesium sulphate, and after filtration the volatiles were removed in vacuo, affording a golden brown solid which was triturated with chloroform and dried under reduced pressure, yielding 3.7 g of the sub title compound, mp 160°-162° C.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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